![molecular formula C8H12O2 B13813718 [(2S,3R)-3-but-1-ynyl-3-methyloxiran-2-yl]methanol](/img/structure/B13813718.png)
[(2S,3R)-3-but-1-ynyl-3-methyloxiran-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2S,3R)-3-but-1-ynyl-3-methyloxiran-2-yl]methanol is a chiral compound with significant potential in various fields of scientific research. This compound features an oxirane ring, a butynyl group, and a hydroxymethyl group, making it a versatile molecule for synthetic and analytical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3R)-3-but-1-ynyl-3-methyloxiran-2-yl]methanol typically involves the enantioselective epoxidation of an alkyne precursor. One common method includes the use of a chiral catalyst to achieve high enantioselectivity. The reaction conditions often involve low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. Flow microreactor systems have been shown to be efficient and sustainable for the synthesis of similar compounds .
Chemical Reactions Analysis
Types of Reactions
[(2S,3R)-3-but-1-ynyl-3-methyloxiran-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The alkyne group can be reduced to alkenes or alkanes.
Substitution: The oxirane ring can undergo nucleophilic substitution to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Various substituted oxiranes.
Scientific Research Applications
[(2S,3R)-3-but-1-ynyl-3-methyloxiran-2-yl]methanol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [(2S,3R)-3-but-1-ynyl-3-methyloxiran-2-yl]methanol involves its interaction with specific molecular targets. The oxirane ring can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The butynyl group may also participate in interactions with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-alkyl- and alkenylglutamates: These compounds share the chiral centers and similar functional groups but differ in their specific substituents.
(2S,3R)-3-methylglutamate: Another chiral compound with similar stereochemistry but different functional groups.
Uniqueness
[(2S,3R)-3-but-1-ynyl-3-methyloxiran-2-yl]methanol is unique due to its combination of an oxirane ring, a butynyl group, and a hydroxymethyl group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications.
Properties
Molecular Formula |
C8H12O2 |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
[(2S,3R)-3-but-1-ynyl-3-methyloxiran-2-yl]methanol |
InChI |
InChI=1S/C8H12O2/c1-3-4-5-8(2)7(6-9)10-8/h7,9H,3,6H2,1-2H3/t7-,8+/m0/s1 |
InChI Key |
PXTXOQBMMOVDHQ-JGVFFNPUSA-N |
Isomeric SMILES |
CCC#C[C@@]1([C@@H](O1)CO)C |
Canonical SMILES |
CCC#CC1(C(O1)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



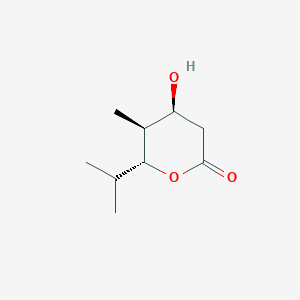
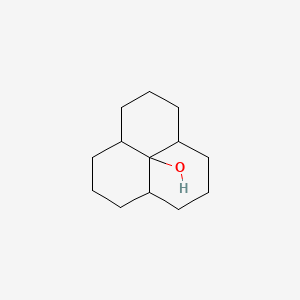
![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B13813665.png)
![[4-(3-Chlorobenzo[b]thiophen-2-yl)-2,3-dichlorophenoxy]acetic acid](/img/structure/B13813668.png)
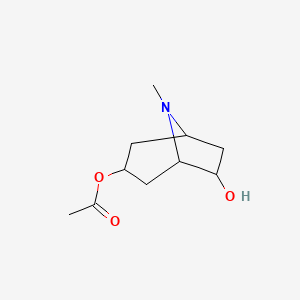

![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-methylprop-2-enyl carbonate](/img/structure/B13813689.png)
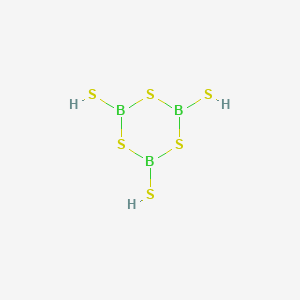

![2-Naphthalenecarboxamide, 4-[(5-chloro-2-methylphenyl)azo]-3-hydroxy-N-(2-methoxyphenyl)-](/img/structure/B13813705.png)
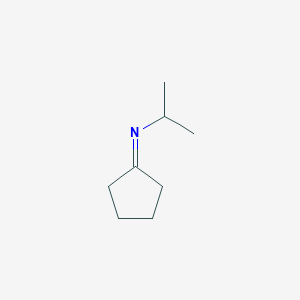
![Tert-butyl N-methyl-N-{2-[(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-YL)methyl]cyclohexyl}carbamate](/img/structure/B13813725.png)

